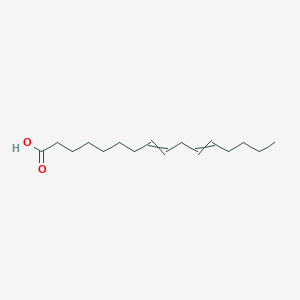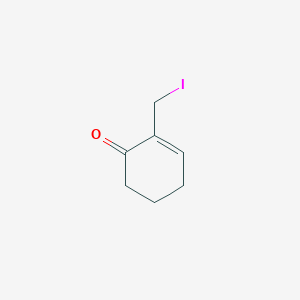
Hexadeca-8,11-dienoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hexadeca-8,11-dienoic acid is a type of fatty acid characterized by the presence of two double bonds located at the 8th and 11th positions of its 16-carbon chain.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of hexadeca-8,11-dienoic acid typically involves the use of specific organic reactions to introduce the double bonds at the desired positions. One common method is the partial oxidation of unsaturated acids, which can be achieved using performic acid . This method allows for the selective introduction of double bonds at the 8th and 11th positions.
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of catalysts and optimized reaction conditions to ensure high yield and purity. The exact methods can vary depending on the desired application and the scale of production .
Análisis De Reacciones Químicas
Types of Reactions: Hexadeca-8,11-dienoic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of epoxides or other oxygenated derivatives.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, potentially converting the double bonds into single bonds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include performic acid and hydrogen peroxide.
Reduction: Common reducing agents include hydrogen gas in the presence of a catalyst such as palladium.
Substitution: Common reagents include halogens and organometallic compounds.
Major Products Formed: The major products formed from these reactions can vary widely depending on the specific conditions and reagents used. For example, oxidation can lead to the formation of epoxides, while reduction can result in the formation of saturated fatty acids .
Aplicaciones Científicas De Investigación
Hexadeca-8,11-dienoic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules, including polymers and other organic compounds.
Biology: Studied for its role in cellular processes and its potential effects on cell membranes and signaling pathways.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Used in the production of specialty chemicals, including surfactants and lubricants
Mecanismo De Acción
The mechanism of action of hexadeca-8,11-dienoic acid involves its interaction with various molecular targets and pathways. For example, its double bonds can participate in reactions with reactive oxygen species, potentially leading to the formation of bioactive metabolites. Additionally, its structure allows it to integrate into cell membranes, potentially affecting membrane fluidity and signaling pathways .
Comparación Con Compuestos Similares
Hexadeca-8,11-dienoic acid can be compared with other similar compounds, such as:
Octadeca-7,11-dienoic acid: This compound has a similar structure but with an 18-carbon chain and double bonds at the 7th and 11th positions.
Eicosa-7,13-dienoic acid: This compound has a 20-carbon chain with double bonds at the 7th and 13th positions.
Uniqueness: this compound is unique due to its specific double bond positions and its 16-carbon chain length, which confer distinct chemical and physical properties. These properties make it valuable for specific applications in research and industry .
Propiedades
Número CAS |
109051-12-9 |
|---|---|
Fórmula molecular |
C16H28O2 |
Peso molecular |
252.39 g/mol |
Nombre IUPAC |
hexadeca-8,11-dienoic acid |
InChI |
InChI=1S/C16H28O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h5-6,8-9H,2-4,7,10-15H2,1H3,(H,17,18) |
Clave InChI |
ZZIZDEKTTBZBJE-UHFFFAOYSA-N |
SMILES canónico |
CCCCC=CCC=CCCCCCCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-[2-(2-Nitrophenyl)ethenyl]-1-phenylquinolin-1-ium perchlorate](/img/structure/B14317866.png)



![3-(6-Methyloctyl)-6-[(4-octylanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14317887.png)
![Bis{2-[(dimethylamino)methyl]phenyl}methanone](/img/structure/B14317899.png)



![4,5-Bis[(octyloxy)methyl]benzene-1,2-dicarbonitrile](/img/structure/B14317924.png)

